molecular formula C15H23ClN2 B1602679 1,3-Di-tert-butylbenzimidazolium chloride CAS No. 946607-10-9

1,3-Di-tert-butylbenzimidazolium chloride

Cat. No. B1602679
M. Wt: 266.81 g/mol
InChI Key: CMQDFXSMZLANNA-UHFFFAOYSA-M
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Description

1,3-Di-tert-butylbenzimidazolium chloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzimidazolium family, which is known for its diverse range of biological and chemical properties.

Scientific Research Applications

Catalysis

1,3-Di-tert-butylbenzimidazolium chloride derivatives have been used in various catalytic applications. A study by Chianese et al. (2009) synthesized a series of benzimidazolium chlorides to create N-heterocyclic carbene ligands, which demonstrated effectiveness in iridium-catalyzed ketone hydrosilylation. The ligands displayed a moderate level of substrate specificity, with certain variants showing enhanced activity for specific ketones (Chianese, Mo, & Datta, 2009).

Cross-Coupling Reactions

Xia et al. (2013) reported the use of a bis(phenol)-functionalized benzimidazolium salt in the preparation of ionic iron(III) complexes. These complexes demonstrated good potential in cross-coupling reactions using aryl Grignard reagents with alkyl halides, showcasing the utility of benzimidazolium chloride derivatives in organic synthesis (Xia, Xie, Wu, Sun, Shen, & Zhang, 2013).

Solubility Studies

Research by Domańska and Bogel-Łukasik (2004) explored the solubility of 1-butyl-3-methylimidazolium chloride in various alcohols. This study provided valuable insights into the solubility characteristics of similar ionic liquids, which is crucial for their application in different scientific fields (Domańska & Bogel-Łukasik, 2004).

Ligand Development for Metal Complexes

Weinberg et al. (2010) synthesized iridium complexes using a diphenolate imidazolyl-carbene ligand derived from benzimidazolium chloride. These complexes exhibited potential in catalysis, highlighting the importance of benzimidazolium chloride derivatives in the development of novel ligands for metal complexes (Weinberg, Hazari, Labinger, & Bercaw, 2010).

Aggregation Behavior in Aqueous Solutions

Singh and Kumar (2007) investigated the self-aggregation properties of ionic liquids, including 1-butyl-3-methylimidazolium chloride, in aqueous solutions. Understanding these aggregation behaviors is crucial for their application in fields like nanotechnology and materials science (Singh & Kumar, 2007).

Electrochemistry

Studies have also explored the electrochemical properties of ionic liquids related to 1,3-di-tert-butylbenzimidazolium chloride. For instance, Xiao and Johnson (2003) examined the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, identifying its potential in various electrochemical applications (Xiao & Johnson, 2003).

properties

IUPAC Name

1,3-ditert-butylbenzimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQDFXSMZLANNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584844
Record name 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butylbenzimidazolium chloride

CAS RN

946607-10-9
Record name 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butylbenzimidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WT Lee, IR Jeon, S Xu, DA Dickie, JM Smith - Organometallics, 2014 - ACS Publications
The bulky bis(carbene)borate ligand H 2 B( t BuIm) 2 – allows for the synthesis of three- and four-coordinate iron(II) complexes, including heteroleptic H 2 B( t BuIm) 2 FeN(TMS) 2 and …
Number of citations: 23 pubs.acs.org
R Nelson-Forde - 2017 - etheses.whiterose.ac.uk
This research focuses on the Nuclear Magnetic Resonance (NMR) applications of Signal Amplification by Reversible Exchange (SABRE); a hyperpolarisation technique discovered …
Number of citations: 2 etheses.whiterose.ac.uk
DM MonoPhos - Citeseer
Chemists are continually searching for novel, efficient chiral transition metal catalysts to effect ever more difficult transformations. Highly effective asymmetric catalytic systems offer the …
Number of citations: 2 citeseerx.ist.psu.edu
JR Romeo - 2023 - search.proquest.com
A major challenge in the synthesis and derivatization of sugar natural products and glycobiological probes is the development of user-friendly, efficient glycosylation methods by which …
Number of citations: 0 search.proquest.com

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